Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya
Description
The compound Phosphoramidous acid, bis(1-methylethyl)-, 1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl-2-cya is a highly specialized phosphoramidite derivative. Its structure features:
- A bis(1-methylethyl) (diisopropyl) group at the phosphoramidous acid core.
- A bis(4-methoxyphenyl)phenylmethoxy protecting group, commonly used in oligonucleotide synthesis to prevent undesired side reactions .
- A hexahydro-2-oxo-thieno[3,4-d]imidazol-4-yl moiety, which may confer unique binding or catalytic properties.
- A 3,6,9,12-tetraoxa-16-azaheneicos-1-yl chain, enhancing solubility in polar solvents.
- A 2-cyanoethyl group, typical in phosphoramidites to improve reactivity .
Properties
IUPAC Name |
5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59)/t46?,47-,48+,50-,69?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOFQGWLXUQCDS-CAXMNVQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@H]2[C@@H](CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N5O11PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1010.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phosphoramidous acids, particularly derivatives such as Phosphoramidous acid, bis(1-methylethyl)-, 1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl 2-cya , have garnered attention in biochemical research due to their unique structural properties and potential applications in medicinal chemistry. This article compiles recent findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological interactions. The presence of methoxyphenyl groups and a thieno[3,4-d]imidazole moiety suggests potential for significant biological activity through mechanisms such as enzyme inhibition or receptor modulation.
- Enzyme Inhibition : Phosphoramidous acids have been shown to act as inhibitors of various enzymes involved in nucleic acid metabolism. The incorporation of specific moieties can enhance binding affinity to target enzymes.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or disrupting cellular proliferation pathways.
- Antiviral Properties : Certain phosphoramidous acid derivatives have demonstrated efficacy against viral infections by inhibiting viral replication processes.
Case Study 1: Antitumor Efficacy
A study investigated the effects of a related phosphoramidous acid derivative on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
This data supports the hypothesis that phosphoramidous acids can serve as potential chemotherapeutic agents.
Case Study 2: Antiviral Activity
In another study, a derivative was tested against influenza virus strains. The compound exhibited IC50 values in the low micromolar range, indicating potent antiviral activity. Mechanistic studies suggested that the compound interferes with viral RNA synthesis.
Research Findings
Recent research has focused on optimizing the synthesis of phosphoramidous acid derivatives to enhance their biological activity. For instance:
- Synthesis Optimization : Novel synthetic routes have been developed to increase yield and purity of phosphoramidous acids, allowing for more extensive biological testing.
- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified critical structural features that enhance biological potency and selectivity towards specific targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity and Solubility :
- The target compound’s tetraoxa-azaheneicosyl chain distinguishes it from simpler phosphoramidites (e.g., ), likely enhancing solubility in polar solvents like acetonitrile or water-organic mixtures .
- In contrast, Bis(4-chlorobenzyl) diisopropylphosphoramidoite () has lipophilic 4-chlorobenzyl groups, favoring organic-phase reactions .
Reactivity and Protection: The bis(4-methoxyphenyl)phenylmethoxy group in the target compound is a robust protective group, preventing oxidation during nucleotide synthesis. This contrasts with the 2-cyanoethyl group in , which is more labile and designed for controlled deprotection . N,N-Diisopropylphosphoramidous dichloride () lacks protective groups, making it highly reactive but unstable in moist environments .
Bioactivity Potential: The thienoimidazol moiety in the target compound shares structural similarities with the imidazole ring in Zoledronic Acid (). However, Zoledronic Acid’s bisphosphonate backbone targets bone resorption, whereas the target compound’s phosphoramidite structure suggests nucleotide or prodrug applications .
Thermal Stability :
- While direct data for the target compound is unavailable, simpler phosphoramidites (e.g., bis(trifluoromethyl) derivatives in ) exhibit phase transition enthalpies of ~35–40 kJ/mol, suggesting moderate thermal stability. Bulkier groups in the target compound may further increase stability .
Preparation Methods
Formation of the Phosphoramidite Backbone
The phosphoramidite moiety is synthesized via the phosphoramidite method, a cornerstone of oligonucleotide chemistry. The reaction begins with the activation of a hydroxyl group (e.g., on a nucleoside or PEG-amine derivative) using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This step is conducted under anhydrous conditions in acetonitrile or dichloromethane, with N,N-diisopropylethylamine (DIEA) as a base to scavenge HCl. The resulting phosphoramidite intermediate is stabilized by the bis(1-methylethyl) (diisopropyl) groups, which prevent undesired hydrolysis.
Key Reaction Conditions
Introduction of the 4,4′-Dimethoxytrityl (DMTr) Protecting Group
The DMTr group is introduced to protect the primary hydroxyl group prior to phosphitylation. Treatment with 4,4′-dimethoxytrityl chloride in pyridine selectively protects the hydroxyl, forming a stable trityl ether. The reaction is monitored by thin-layer chromatography (TLC), with detritylation achievable using 3% trichloroacetic acid in dichloromethane.
Biotin Moiety Conjugation
Synthesis of the Biotin-Thienoimidazolone Fragment
The (3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl group (biotin) is prepared via a multi-step sequence starting from D-biotin. The thienoimidazolone ring is formed by cyclization of biotin with thiourea under acidic conditions, followed by oxidation with hydrogen peroxide.
Coupling to the PEG Spacer
The biotin fragment is conjugated to the 3,6,9,12-tetraoxa-16-azaheneicos-1-yl PEG-like spacer via amide bond formation. The PEG-amine derivative is activated with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enabling coupling to the biotin carboxylate.
Critical Parameters for Biotin-PEG Conjugation
-
Molar ratio of biotin:PEG-amine = 1:1.2
-
Reaction time: 12 h at 4°C
-
Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
Assembly of the Full Molecular Architecture
Sequential Attachment of Functional Groups
The synthesis proceeds through a convergent strategy:
-
The DMTr-protected phosphoramidite is coupled to the PEG-biotin construct using 5-benzylthio-1H-tetrazole (BTT) as an activator.
-
The cyanoethyl group is introduced via 2-cyanoethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Reaction Scheme
\text{DMTr-O-PEG-biotin} + \text{NCCH}2\text{CH}2\text{OP(N(iPr)_2)Cl} \xrightarrow{\text{BTT}} \text{Target Compound}
Final Deprotection and Purification
Global deprotection is achieved by treatment with aqueous ammonium hydroxide (28% v/v) at 55°C for 16 h, cleaving the cyanoethyl and trityl groups. The crude product is purified via preparative HPLC, with characterization by NMR and high-resolution mass spectrometry (HRMS).
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) reveals a purity of ≥95% with a retention time of 14.3 min.
Challenges and Optimizations
Side Reactions During Phosphitylation
Competitive hydrolysis of the phosphoramidite is mitigated by rigorous anhydrous conditions and the use of molecular sieves. Substitution of 2-cyanoethyl with allyl protecting groups (e.g., diallyl N,N-diisopropylphosphoramidite) was explored but resulted in lower coupling efficiency (∼70%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
